![molecular formula C36H30NP B1453499 (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine CAS No. 1092064-02-2](/img/structure/B1453499.png)
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions. The yield and purity of the product at each step are also important considerations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and pH. The compound’s reactivity and stability under various conditions are also important.Applications De Recherche Scientifique
Catalysts for Asymmetric Synthesis
A significant application of compounds like (1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine involves their use as catalysts or ligands in asymmetric synthesis. These compounds demonstrate high effectiveness in rhodium-catalyzed asymmetric hydrogenations, achieving enantioselectivities up to 99.9% in specific reactions. The stereogenic elements in their structure, particularly the central chirality and terminal groups, play a crucial role in determining the product configuration, showcasing their utility in fine-tuning reaction outcomes for the synthesis of chiral molecules (Balogh et al., 2013).
Chiral Ligands for Transition Metal-Catalyzed Reactions
These compounds also function as chiral ligands in various transition metal-catalyzed asymmetric reactions, including but not limited to hydrogenation and allylic alkylation. Their unique structural features contribute to high enantioselectivities in these reactions, making them valuable tools for the synthesis of enantiomerically pure compounds. Such applications underline the compounds' versatility and importance in synthetic organic chemistry and the pharmaceutical industry, where the production of chiral compounds is often required (Mikhael et al., 2006).
Enantioselective Carbonyl-Ene Reactions
Furthermore, palladium(II) and platinum(II) complexes of these compounds exhibit remarkable performance in enantioselective carbonyl-ene reactions. Their use leads to high yields and enantioselectivities, with ee values as high as 99.6%. This showcases their potential in creating chiral centers with excellent precision, highlighting their critical role in the development of methodologies for asymmetric synthesis (Luo et al., 2010).
Multipurpose Asymmetric Catalysis
Additionally, derivatives of these compounds, such as BINEPINES, have demonstrated remarkable efficiency in a wide variety of enantioselective reactions. These reactions involve the formation of new C-H, C-C, or C-X bonds, showcasing the broad applicability of these ligands in catalyzing asymmetric transformations. The atropisomeric structure of these ligands is a key factor in their stereoselection efficiency, providing a versatile toolkit for asymmetric catalysis (Gladiali et al., 2011).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.
Orientations Futures
This could involve potential applications of the compound, such as in medicine, industry, or research. It could also involve areas for further study, such as improving the synthesis method or exploring new reactions.
Propriétés
IUPAC Name |
(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAPPMVVCHAQC-ZPGRZCPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673020 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine | |
CAS RN |
1092064-02-2 | |
| Record name | (1S,2S)-2-(3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl)-1,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)
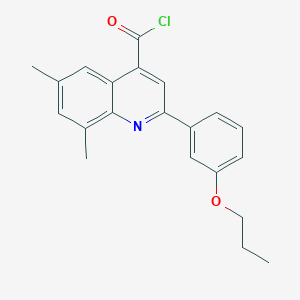
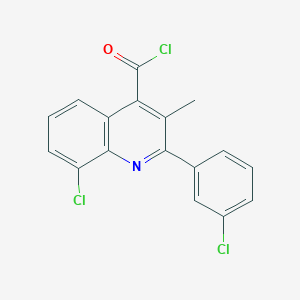
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
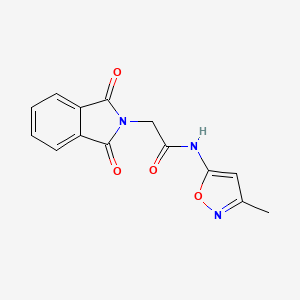
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)
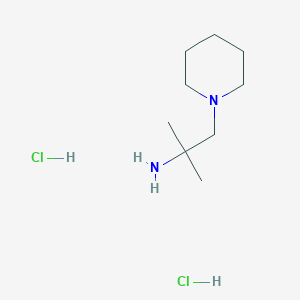

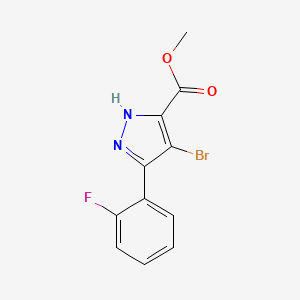
![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
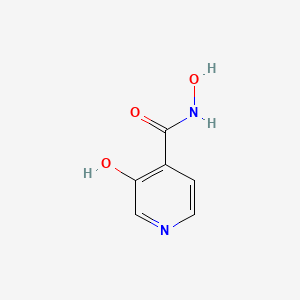
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
